

4-Amino-6-chloro-2-methylpyrimidine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-6-chloro-2-methylpyrimidine

Cat. No.: B156778

[Get Quote](#)

An In-depth Technical Guide to 4-Amino-6-chloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-6-chloro-2-methylpyrimidine**, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its chemical identity, structural information, physicochemical properties, synthesis protocols, and reactivity.

Chemical Identity and Molecular Structure

CAS Number: 1749-68-4[\[1\]](#)

Molecular Formula: C₅H₆CIN₃[\[1\]](#)

IUPAC Name: 6-chloro-2-methylpyrimidin-4-amine[\[2\]](#)

Synonyms: **4-Amino-6-chloro-2-methylpyrimidine**, 6-Chloro-2-methyl-4-pyrimidinamine, 4-Pyrimidinamine, 6-chloro-2-methyl-[[2](#)]

Molecular Structure:

The molecular structure of **4-Amino-6-chloro-2-methylpyrimidine** consists of a pyrimidine ring substituted with an amino group at position 4, a chlorine atom at position 6, and a methyl group at position 2.

Chemical Structure Diagram:

Caption: Molecular structure of **4-Amino-6-chloro-2-methylpyrimidine**.

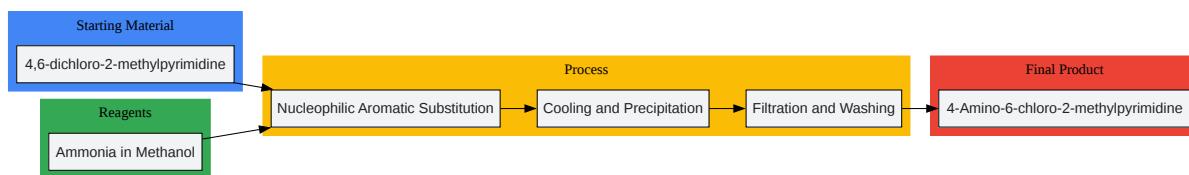
Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-6-chloro-2-methylpyrimidine** is presented in the table below.

Property	Value	Reference
Molecular Weight	143.57 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Melting Point	183-186 °C	
Solubility	Soluble in acetic acid	
pKa	3.66 ± 0.10 (Predicted)	[3]

Synthesis Protocols

The synthesis of **4-Amino-6-chloro-2-methylpyrimidine** is typically achieved through the nucleophilic substitution of a chlorine atom in a dichlorinated pyrimidine precursor with an amino group. Below are representative experimental protocols.


Synthesis from 4,6-dichloro-2-methylpyrimidine

A common and direct method for the synthesis of **4-Amino-6-chloro-2-methylpyrimidine** involves the reaction of 4,6-dichloro-2-methylpyrimidine with ammonia.

Experimental Protocol:

- Reaction Setup: In a pressure vessel, dissolve 4,6-dichloro-2-methylpyrimidine in a solution of ammonia in methanol.
- Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time can be optimized, for example, at 50°C for 5 hours.
- Work-up: After cooling the reaction mixture to room temperature, the product precipitates.
- Purification: The precipitate is collected by filtration, washed with a suitable solvent such as petroleum ether, and dried under reduced pressure to yield **4-Amino-6-chloro-2-methylpyrimidine** as a white solid.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **4-Amino-6-chloro-2-methylpyrimidine**.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Amino-6-chloro-2-methylpyrimidine** is limited in publicly available literature. The following represents expected spectral characteristics based on its structure and data from closely related compounds.

¹H NMR Spectroscopy

A proton NMR spectrum of 6-Chloro-2-methylpyrimidin-4-amine is available, which provides insight into the chemical shifts.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.5 ppm	Singlet	1H	Pyrimidine ring H
~5.5 - 6.0 ppm	Broad Singlet	2H	-NH ₂
~2.4 ppm	Singlet	3H	-CH ₃

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for **4-Amino-6-chloro-2-methylpyrimidine** is not readily available in the searched literature. Predicted chemical shifts based on the structure are approximately: C4 (~162 ppm), C6 (~160 ppm), C2 (~158 ppm), C5 (~108 ppm), and the methyl carbon (~24 ppm).

Mass Spectrometry

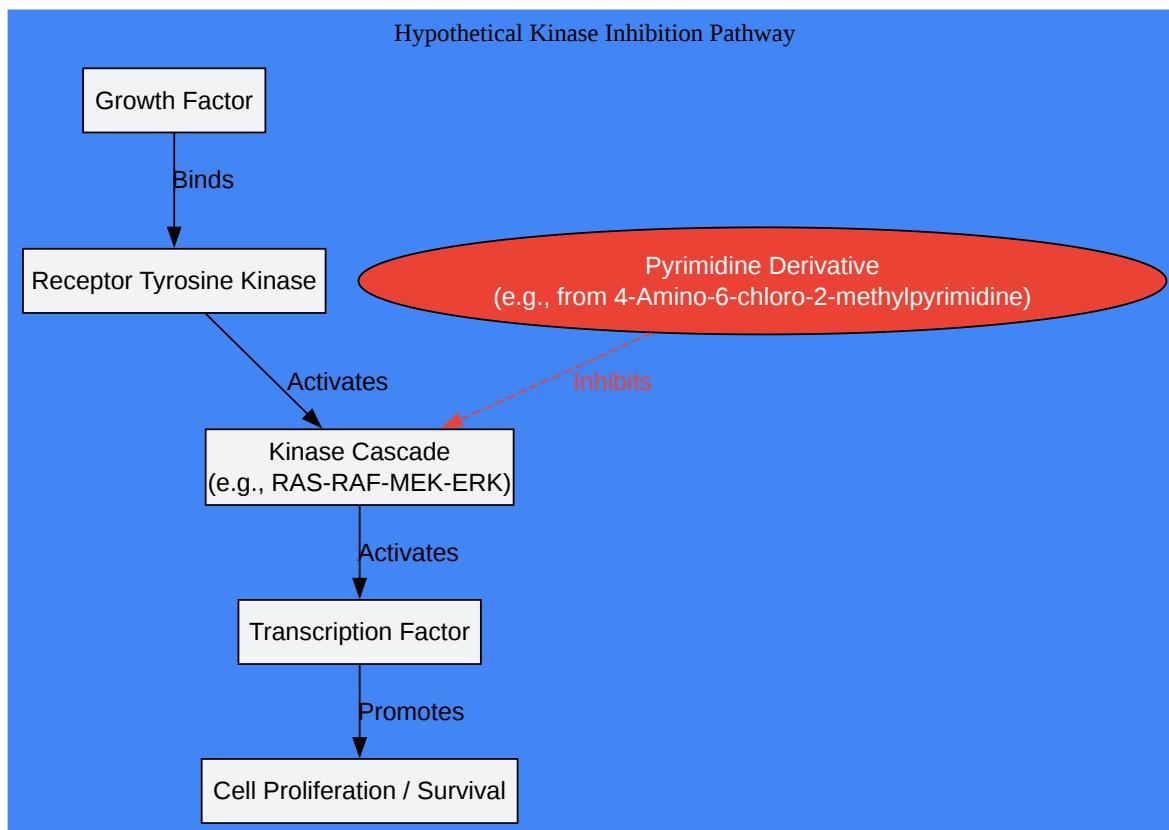
Detailed experimental mass spectrometry data with fragmentation patterns for **4-Amino-6-chloro-2-methylpyrimidine** is not readily available. The molecular ion peak (M⁺) would be expected at m/z 143 and an isotopic peak (M+2) at m/z 145 due to the presence of the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for the amino and pyrimidine functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching of the amino group
~1650	Strong	N-H bending of the amino group
~1600 - 1400	Medium to Strong	C=C and C=N stretching of the pyrimidine ring
~800	Strong	C-Cl stretching

Reactivity and Potential Applications


4-Amino-6-chloro-2-methylpyrimidine is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom towards nucleophilic substitution.

Nucleophilic Aromatic Substitution:

The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the introduction of diverse functional groups, making it a valuable building block for the synthesis of a wide range of substituted pyrimidine derivatives. This is a key reaction in the development of new pharmaceutical agents.

Signaling Pathway in Drug Discovery (Hypothetical):

Derivatives of aminopyrimidines have been investigated as inhibitors of various kinases. While the specific biological targets of **4-Amino-6-chloro-2-methylpyrimidine** are not extensively documented, its structural motif suggests potential for interaction with ATP-binding sites of kinases. A hypothetical signaling pathway where a derivative of this compound could act as an inhibitor is depicted below.

[Click to download full resolution via product page](#)

Caption: Hypothetical kinase inhibition by a pyrimidine derivative.

This guide serves as a foundational resource for professionals working with **4-Amino-6-chloro-2-methylpyrimidine**. Further experimental investigation is encouraged to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloro-2-methylpyrimidin-4-amine | C5H6CIN3 | CID 286754 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-chloro-6-methylpyrimidine | C5H6CIN3 | CID 21810 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [4-Amino-6-chloro-2-methylpyrimidine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156778#4-amino-6-chloro-2-methylpyrimidine-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com